4-(5-Bromo-2-methyl-phenyl)-morpholin-3-one
Description
Properties
Molecular Formula |
C11H12BrNO2 |
|---|---|
Molecular Weight |
270.12 g/mol |
IUPAC Name |
4-(5-bromo-2-methylphenyl)morpholin-3-one |
InChI |
InChI=1S/C11H12BrNO2/c1-8-2-3-9(12)6-10(8)13-4-5-15-7-11(13)14/h2-3,6H,4-5,7H2,1H3 |
InChI Key |
XBMUXMRPTMYNPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)N2CCOCC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-methyl-phenyl)-morpholin-3-one typically involves the bromination of 2-methylphenol followed by a series of reactions to introduce the morpholinone group. One common synthetic route includes:
Bromination: 2-methylphenol is brominated using bromine in the presence of a catalyst such as iron powder.
Formation of Intermediate: The brominated product undergoes further reactions to form an intermediate compound.
Cyclization: The intermediate is then cyclized to form the morpholinone ring under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-2-methyl-phenyl)-morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the brominated aromatic ring.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-(5-Bromo-2-methyl-phenyl)-morpholin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may serve as a precursor for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-2-methyl-phenyl)-morpholin-3-one involves its interaction with specific molecular targets. The brominated aromatic ring and morpholinone moiety allow it to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Electronic Properties
The substituents on the phenyl ring significantly influence electronic distribution, steric effects, and reactivity. Below is a comparison with key analogs:
Physicochemical and Pharmacokinetic Profiles
- Metabolic Stability : Methyl groups at ortho positions may reduce oxidative metabolism, improving half-life relative to para-substituted analogs .
Biological Activity
4-(5-Bromo-2-methyl-phenyl)-morpholin-3-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a morpholine ring substituted with a 5-bromo-2-methylphenyl group, which influences its chemical reactivity and biological interactions. Recent studies have highlighted its potential applications in antimicrobial and anticancer research, making it a subject of interest for further investigation.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound's unique features include:
- Morpholine Ring : Provides a framework for biological activity.
- Bromine Atom : Enhances reactivity through halogen bonding.
- Methyl Group : Influences steric and electronic properties, affecting interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromine atom facilitates halogen bonding, which can enhance binding affinity to proteins and enzymes. This interaction may modulate several biological pathways involved in disease processes, particularly in cancer and microbial infections.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various strains of bacteria and fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential enzymes.
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Candida albicans | 20 | 8 |
These results suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. It has shown promise in inhibiting the proliferation of cancer cells, particularly in breast and lung cancer models. The proposed mechanism involves the induction of apoptosis and inhibition of cell cycle progression.
Case Study: Breast Cancer Cell Lines
A study conducted on MCF-7 breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
These findings indicate that the compound effectively reduces viability in cancer cells, showcasing its potential as an anticancer agent.
Structure–Activity Relationships (SAR)
Understanding the structure–activity relationships of this compound is crucial for optimizing its biological activity. Variations in the substituents on the phenyl ring can significantly alter the compound's efficacy.
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| 4-(2-Chloro-5-methyl-phenyl)-morpholin-3-one | Chlorine instead of bromine | Reduced antimicrobial activity |
| 4-(2-Bromo-5-ethyl-phenyl)-morpholin-3-one | Ethyl group instead of methyl | Enhanced lipophilicity |
| 4-(5-Bromo-2-pyridyl)-morpholine | Pyridine instead of phenyl | Altered receptor interactions |
These variations highlight how small changes can impact the compound's overall activity and suggest pathways for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
